
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine, also known as MTEP, is a selective and potent allosteric antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as fragile X syndrome, autism, schizophrenia, and addiction.
作用機序
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine acts as an allosteric antagonist of mGluR5, which is a G protein-coupled receptor that modulates synaptic transmission and plasticity in the central nervous system. By binding to a specific site on mGluR5, this compound reduces the receptor's activity and downstream signaling, leading to a decrease in glutamatergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the brain, including the regulation of synaptic plasticity, neuroinflammation, and oxidative stress. It has also been reported to affect the release and uptake of neurotransmitters such as dopamine, serotonin, and glutamate.
実験室実験の利点と制限
One of the main advantages of using 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine in lab experiments is its high selectivity and potency for mGluR5, which allows for precise modulation of glutamatergic neurotransmission. However, this compound's pharmacokinetic properties, such as its poor solubility and bioavailability, can limit its effectiveness in vivo and require the use of high doses or alternative administration routes.
将来の方向性
Future research on 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine could focus on developing more potent and selective allosteric modulators of mGluR5, as well as investigating its potential therapeutic applications in other neurological and psychiatric disorders. In addition, the development of novel drug delivery systems or formulations could improve this compound's pharmacokinetic properties and enhance its efficacy in vivo. Finally, further studies on the long-term effects of this compound on synaptic plasticity and neuronal function could provide valuable insights into its mechanisms of action and potential clinical applications.
合成法
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine can be synthesized using a multi-step process involving the reaction of 2-chloro-3-nitropyridine with 2-morpholinoethylamine, followed by reduction and cyclization to form the thiophene ring. The resulting intermediate is then reacted with 9-methylguanine to yield this compound.
科学的研究の応用
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine has been widely used as a tool compound in preclinical studies to investigate the role of mGluR5 in various neurological and psychiatric disorders. It has been shown to improve cognitive deficits, reduce anxiety-like behavior, and attenuate drug-seeking behavior in animal models of addiction. In addition, this compound has been demonstrated to rescue synaptic plasticity and normalize dendritic spine morphology in fragile X syndrome, a genetic disorder associated with intellectual disability and autism.
特性
IUPAC Name |
9-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6OS/c1-21-11-20-14-15(18-10-19-16(14)21)17-8-13(12-2-7-24-9-12)22-3-5-23-6-4-22/h2,7,9-11,13H,3-6,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJZVRGANYATHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CSC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

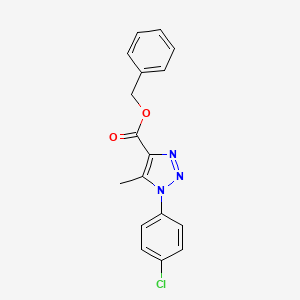
![N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2492164.png)
![7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2492166.png)
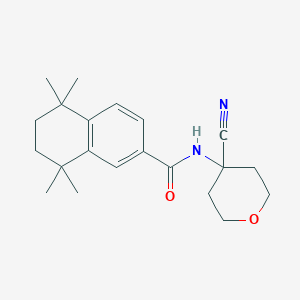

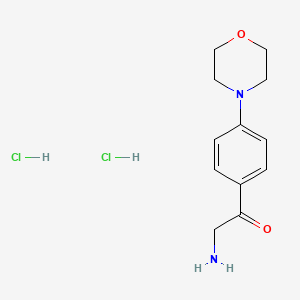

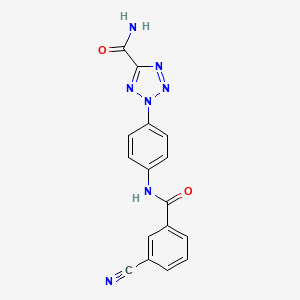
![7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2492174.png)
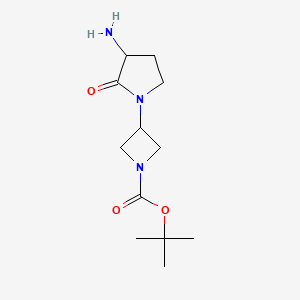

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride](/img/structure/B2492183.png)
![N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide](/img/structure/B2492185.png)
